REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[C:4](Cl)[C:5]2[C:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)=[CH:9][S:8][C:6]=2[N:7]=1.[NH4+].[OH-]>C(O)C.C(OCC)(=O)C.[Zn]>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[C:10]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)=[CH:9][S:8][C:6]=2[N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C2=C(N1)SC=C2C2=CC=CC=C2)Cl
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
|
Details
|
The filtrate was washed with water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of petroleum ether to 90/10 petroleum ether/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC2=C(N1)SC=C2C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 mg | |
YIELD: CALCULATEDPERCENTYIELD | 29.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |